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molecular formula C12H11N5O B1384145 2-Amino-7-benzyl-1H-purin-6(7H)-one CAS No. 17495-12-4

2-Amino-7-benzyl-1H-purin-6(7H)-one

Cat. No. B1384145
M. Wt: 241.25 g/mol
InChI Key: FQBDLEGJZOWRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252075B1

Procedure details

Triacetylguanosine (0.756 g, 1.85 mmols) was suspended in 6 ml of acetonitrile, and 0.28 ml (1.25 equivalents) of benzyl bromide and 0.27 ml (1.25 equivalents) of benzyl chloride were added to the suspension. The mixture was reacted at 50° C. for 24 hours and at 60° for 23 hours. The temperature was returned to room temperature, and 1.58 ml (10.1 equivalents) of conc. hydrochloric acid were added thereto. The resulting mixture was reacted for 3 hours. After 40 minutes of the reaction, the solid was precipitated. Fifteen milliliters of methanol were added thereto, and the slurry was stirred for 1.5 hours, and then filtered. The crystals were washed twice with 5 ml of methanol, and dried at 50° C. under reduced pressure for 4 hours to give 0.468 g of 7-benzylguanine crystals in a yield of 80.5%.
Name
Triacetylguanosine
Quantity
0.756 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Quantity
1.58 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
80.5%

Identifiers

REACTION_CXSMILES
C([C@@]1(O)[C@@H](CO)O[C@@](C(=O)C)([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=[O:16])[C:14]=3[N:13]=[CH:12]2)[C@]1(C(=O)C)O)(=O)C.[CH2:30](Br)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.C(Cl)C1C=CC=CC=1.Cl>C(#N)C>[CH2:30]([N:13]1[C:14]2[C:15](=[O:16])[NH:17][C:18]([NH2:19])=[N:20][C:21]=2[N:11]=[CH:12]1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1

Inputs

Step One
Name
Triacetylguanosine
Quantity
0.756 g
Type
reactant
Smiles
C(C)(=O)[C@@]1([C@]([C@@](O[C@@H]1CO)(N1C=NC=2C(=O)NC(N)=NC12)C(C)=O)(O)C(C)=O)O
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
1.58 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the slurry was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 50° C. for 24 hours and at 60° for 23 hours
Duration
23 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After 40 minutes of the reaction
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the solid was precipitated
ADDITION
Type
ADDITION
Details
Fifteen milliliters of methanol were added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystals were washed twice with 5 ml of methanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=NC=2N=C(NC(C12)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.468 g
YIELD: PERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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